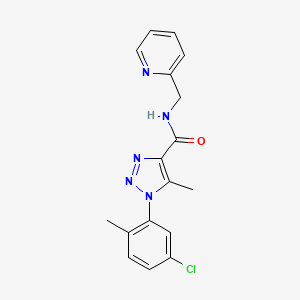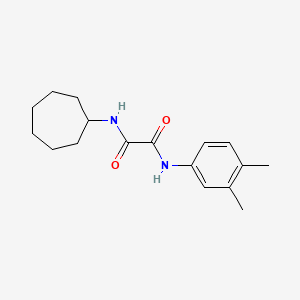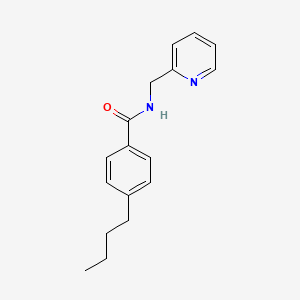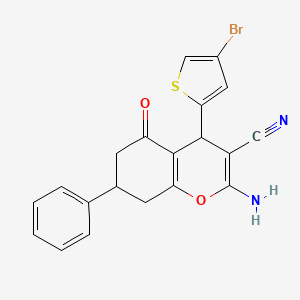
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and other epigenetic regulators.
作用机制
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor that binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This leads to a decrease in the transcription of genes that are regulated by BRD4, including those involved in cell proliferation and survival. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of HDACs, which leads to an increase in the acetylation of histones and a subsequent increase in gene transcription.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. It has also been shown to have anti-inflammatory effects in models of inflammation. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a tool compound for studying epigenetic regulation. It is a potent inhibitor of BRD4 and HDACs, which makes it an effective tool for studying their role in disease processes. However, its low solubility and poor pharmacokinetic properties limit its use in vivo.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 and HDACs. Another area of interest is the use of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide as a tool compound to study the role of epigenetic regulators in disease processes. Finally, the development of more soluble and bioavailable analogs of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to its use as a therapeutic agent in the treatment of various diseases.
合成方法
The synthesis of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(4-bromophenyl)-3-pyrrolidinecarboxylic acid with 2,3-dichloroaniline in the presence of a coupling reagent. The resulting intermediate is then treated with oxalyl chloride to form the acid chloride, which is then reacted with the appropriate amine to give the final product. The overall yield of the synthesis is around 15-20%.
科学研究应用
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have activity against several targets, including HDACs, BRDs, and other epigenetic regulators. 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used as a tool compound to study the role of these targets in disease processes.
属性
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c18-11-4-6-12(7-5-11)22-9-10(8-15(22)23)17(24)21-14-3-1-2-13(19)16(14)20/h1-7,10H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKMNYUQADVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B4888650.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)


![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)
![(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4888742.png)
